8-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}quinoline-5-sulfonamide
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Overview
Description
8-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}quinoline-5-sulfonamide is a complex organic compound that features a quinoline core, an indole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}quinoline-5-sulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the Indole and Quinoline: The indole and quinoline units can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the indole with a halogenated quinoline.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline-indole intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and indole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and indole rings. Reagents such as sodium hydride and alkyl halides can be used for alkylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxidized derivatives of the methoxy and indole groups.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Alkylated derivatives of the quinoline and indole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the function of specific enzymes or receptors. Its structural features make it a potential candidate for binding studies and structure-activity relationship (SAR) analysis.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the indole and quinoline moieties are common in compounds with anticancer and anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}quinoline-5-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate. The indole and quinoline moieties could interact with various receptors or enzymes, potentially leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
8-methoxyquinoline-5-sulfonamide: Lacks the indole moiety, which may reduce its biological activity.
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}quinoline-5-sulfonamide: Lacks the methoxy group, which may affect its solubility and reactivity.
8-methoxy-N-{2-[2-methyl-1H-indol-3-yl]ethyl}quinoline-5-sulfonamide: Lacks the trifluoromethoxy group, which may alter its electronic properties and biological activity.
Uniqueness
The unique combination of the methoxy, indole, and sulfonamide groups in 8-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}quinoline-5-sulfonamide confers specific electronic and steric properties that may enhance its biological activity and selectivity compared to similar compounds. The trifluoromethoxy group, in particular, can significantly influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H20F3N3O4S |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
8-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]quinoline-5-sulfonamide |
InChI |
InChI=1S/C22H20F3N3O4S/c1-13-15(17-12-14(32-22(23,24)25)5-6-18(17)28-13)9-11-27-33(29,30)20-8-7-19(31-2)21-16(20)4-3-10-26-21/h3-8,10,12,27-28H,9,11H2,1-2H3 |
InChI Key |
GSJDPEWHNVLFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=C4C=CC=NC4=C(C=C3)OC |
Origin of Product |
United States |
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